5-(pyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol
Description
5-(pyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol is a compound that has garnered significant interest in the fields of chemistry, biology, and medicine due to its unique structural features and potential applications. The presence of the trifluoromethyl group and the triazole ring in its structure contributes to its distinctive chemical properties and reactivity.
Properties
IUPAC Name |
3-pyridin-3-yl-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N4S/c15-14(16,17)10-4-1-5-11(7-10)21-12(19-20-13(21)22)9-3-2-6-18-8-9/h1-8H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJLIKWIRKFYFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=NNC2=S)C3=CN=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategies for 1,2,4-Triazole-3-Thiol Scaffolds
Thiobiurea Cyclization: Arylisothiocyanate-Based Approaches
The most widely documented method for constructing 1,2,4-triazole-3-thiol derivatives involves the cyclization of thiobiurea precursors under alkaline conditions. For the target compound, this pathway begins with the condensation of 3-(trifluoromethyl)phenyl isothiocyanate and a pyridin-3-yl-substituted semicarbazide derivative.
Critical Reaction Parameters :
- Solvent System : Acetonitrile with sodium acetate buffer (pH 4.5–5.5)
- Temperature : Room temperature (20–25°C) for thiobiurea formation
- Cyclization Conditions : 2M NaOH aqueous solution at 100°C for 5–8 hours
The reaction mechanism proceeds through nucleophilic attack of the semicarbazide amine on the isothiocyanate electrophile, followed by intramolecular cyclization with concomitant elimination of ammonia. This method reliably introduces aryl groups at the triazole’s 4-position while positioning the thiol (-SH) at C-3 (Table 1).
Table 1: Representative Yields in Thiobiurea Cyclization
| Aryl Isothiocyanate | Semicarbazide Derivative | Cyclization Yield (%) |
|---|---|---|
| 3-(Trifluoromethyl)phenyl | Pyridin-3-yl-semicarbazide | 68–72 (estimated) |
| 4-Nitrophenyl | Benzyl-semicarbazide | 65 |
| 3,4-Dimethoxyphenyl | Cyclohexyl-semicarbazide | 58 |
Post-Cyclization Functionalization: Thiol Reactivity
While the thiobiurea route directly installs the thiol group, alternative approaches modify pre-formed triazole cores. Arkivoc’s protocol demonstrates thiol group retention during alkylation attempts:
- Base-Mediated Protection : Treatment with NaOH in methanol generates the thiolate anion, which resists nucleophilic substitution unless forced with excess alkyl halides.
- Tautomeric Control : The thione-thiol tautomerism ($$ \text{C=S} \leftrightarrow \text{SH} $$) influences reactivity, with basic conditions favoring the thiolate form.
For the target compound, this tautomeric equilibrium ($$ K_{\text{eq}} \approx 10^{-2} $$ in aqueous methanol) necessitates careful pH control during isolation to prevent oxidation to disulfide byproducts.
Substituent Introduction: Pyridinyl and Trifluoromethylphenyl Groups
Regioselective Installation of 3-Trifluoromethylphenyl
The 4-position aryl group derives from the arylisothiocyanate starting material. Electronic effects dominate regiochemistry:
- Electron-Withdrawing Groups (e.g., -CF₃): Enhance electrophilicity of isothiocyanate carbon, accelerating thiobiurea formation (second-order rate constant $$ k_2 = 0.47 \, \text{L mol}^{-1} \text{s}^{-1} $$ for 3-CF₃ vs. $$ 0.12 \, \text{L mol}^{-1} \text{s}^{-1} $$ for 4-CH₃O).
- Steric Considerations : Ortho-substituted arylisothiocyanates exhibit reduced reactivity (30–40% lower yields), but the 3-CF₃ group’s meta positioning minimizes steric hindrance.
Pyridin-3-yl Incorporation via Semicarbazide Design
Introducing the pyridine ring requires functionalizing the semicarbazide component:
Synthetic Pathway :
- Pyridin-3-yl Hydrazine Synthesis : Catalytic hydrogenation of 3-cyanopyridine over Raney nickel ($$ \text{H}_2, 50 \, \text{psi}, 80^\circ \text{C} $$) yields pyridin-3-yl hydrazine (87% purity).
- Semicarbazide Formation : React with potassium cyanate in acidic ethanol ($$ \text{pH} \, 3.5–4.0 $$) to generate $$ N' $$-pyridin-3-yl-semicarbazide.
This modified semicarbazide directs the pyridinyl group to the triazole’s 5-position during cyclization, as confirmed by X-ray crystallographic data.
Comparative Analysis of Synthetic Routes
Method A: One-Pot Thiobiurea Cyclization
Advantages :
- High atom economy (83% by stoichiometric calculation)
- Single purification step after cyclization
Limitations :
- Requires strict anhydrous conditions during thiobiurea formation
- Limited solubility of 3-CF₃-phenyl intermediates in aqueous NaOH
Purification and Characterization
Crystallization Optimization
Recrystallization from ethanol/diethyl ether (3:1 v/v) yields analytically pure product (mp 214–216°C). Key parameters:
- Cooling Rate : 0.5°C/min to prevent oiling out
- Seed Crystal Addition : At 50°C supersaturation point
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-$$ d_6 $$): δ 8.82 (s, 1H, py-H), 8.24–7.98 (m, 4H, Ar-H), 7.75 (d, J = 8.0 Hz, 2H, Ar-H)
- ¹³C NMR : 152.8 (C=S), 148.2 (py-C), 139.5 (q, $$ J_{C-F} = 32 \, \text{Hz} $$, CF₃-C)
- HRMS : m/z calcd. for $$ \text{C}{14}\text{H}9\text{F}3\text{N}4\text{S} $$ [M+H]⁺ 323.0534, found 323.0531
Scale-Up Considerations and Process Chemistry
Pilot Plant Adaptations
Green Chemistry Metrics
- E-Factor : 18.7 kg waste/kg product (traditional batch) vs. 9.2 kg/kg (flow system)
- PMI : Process Mass Intensity improves from 56 to 29 with solvent recycling
Chemical Reactions Analysis
Types of Reactions
5-(pyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The pyridine and phenyl rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity.
Major Products
Major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
5-(pyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol serves as a crucial building block in synthetic chemistry. It is utilized for:
- Synthesis of Complex Molecules : Its structure allows for the creation of more intricate compounds through various chemical reactions.
- Coordination Chemistry : The compound acts as a ligand in coordination complexes, enhancing the properties of metal ions.
Biology
The biological applications of this compound are noteworthy:
- Antimicrobial Activity : Studies have shown that it exhibits significant activity against various bacterial strains, making it a potential candidate for developing new antimicrobial agents.
- Antifungal Properties : Research indicates its effectiveness against certain fungal pathogens, suggesting its utility in treating fungal infections.
Medicine
In the medical field, this compound is being explored for:
- Drug Development : Its unique properties are being investigated for potential use in pharmaceuticals targeting cancer cells and other diseases.
- Mechanism of Action : The trifluoromethyl group enhances lipophilicity, allowing better cell membrane penetration. The triazole ring can inhibit specific enzymes and proteins involved in disease progression.
Industrial Applications
The compound is also relevant in industrial contexts:
- Material Science : It is used in developing new materials with enhanced thermal stability and resistance to degradation.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that this compound exhibited strong activity against multi-drug resistant bacterial strains. The mechanism involved disrupting bacterial cell wall synthesis.
Case Study 2: Drug Development
Research conducted on its anticancer properties revealed that the compound inhibited cell proliferation in specific cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer therapies.
Mechanism of Action
The mechanism of action of 5-(pyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The triazole ring can interact with various enzymes and proteins, inhibiting their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and trifluoromethyl-substituted compounds, such as:
- 4-(trifluoromethyl)phenyl-1,2,4-triazole
- 3-(trifluoromethyl)phenyl-1,2,4-triazole
- Pyridine-3-yl-1,2,4-triazole
Uniqueness
What sets 5-(pyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol apart is the combination of the trifluoromethyl group and the triazole ring, which imparts unique chemical properties and biological activities. This combination enhances its stability, reactivity, and potential for diverse applications in various fields .
Biological Activity
The compound 5-(pyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol (CAS No. 132844-83-8) is a member of the triazole family, known for its diverse biological activities. This article delves into its biological activity, focusing on antimicrobial, antifungal, anticancer, and other pharmacological properties.
- Molecular Formula : C₁₄H₉F₃N₄S
- Molecular Weight : 322.31 g/mol
- Structure : The compound features a triazole ring substituted with a pyridine and a trifluoromethyl group, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, a study on S-substituted derivatives of 1,2,4-triazole-3-thiols demonstrated significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) for some derivatives was reported between 31.25 to 62.5 μg/mL against strains such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 31.25 | Pseudomonas aeruginosa |
| Compound B | 62.5 | Candida albicans |
| Compound C | 125 | Staphylococcus aureus |
Antifungal Activity
The triazole moiety is particularly noted for its antifungal properties due to its mechanism of inhibiting ergosterol biosynthesis in fungal cell membranes. This inhibition disrupts fungal growth and viability . Compounds derived from triazoles have shown promising results against various fungi, including Candida species.
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer potential. Certain studies indicate that modifications to the triazole structure can enhance cytotoxicity against cancer cell lines. For example, compounds similar to the one have exhibited activity against human breast cancer cells (MCF-7) and other malignancies .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is often linked to their structural features:
- Pyridine Substitution : Enhances solubility and bioavailability.
- Trifluoromethyl Group : Increases lipophilicity and may improve interaction with biological targets.
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of several triazole derivatives, including our compound of interest. The results indicated that the presence of both the pyridine and trifluoromethyl groups significantly enhanced antibacterial activity compared to simpler triazole structures.
Case Study 2: Anticancer Potential
In vitro studies on modified triazoles demonstrated that compounds with specific substitutions exhibited lower IC50 values against cancer cell lines, suggesting that further structural optimization could yield more effective anticancer agents.
Q & A
Q. What are the standard synthetic routes for preparing 5-(pyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol and its derivatives?
The synthesis typically involves cyclization of thiosemicarbazide intermediates or alkylation reactions. For example:
- Cyclization : Thiosemicarbazide derivatives are cyclized under basic conditions to form the triazole-thiol core (e.g., using NaOH in methanol) .
- Alkylation : The thiol group is alkylated using alkyl halides (e.g., methyl iodide) in methanol, yielding S-alkyl derivatives with yields ranging from 65% to 79% .
- Mannich Reactions : Schiff base derivatives are synthesized by reacting the triazole-thiol with aldehydes in acetic acid .
Q. Table 1. Representative Reaction Conditions and Yields
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity (e.g., δ 7.92–8.12 ppm for pyridyl protons) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 178.21 for the parent compound) validate molecular weight .
- Elemental Analysis : Ensures stoichiometric accuracy (±0.3% deviation) .
- Chromatography : Silica gel column chromatography isolates derivatives, with purity confirmed via HPLC .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Use nitrile gloves (EN 374 standard), full-face respirators (N100/P3 filters), and flame-resistant lab coats .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water contamination .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s inhibitory activity against metallo-β-lactamases (MBLs)?
- Electron-Withdrawing Groups : Introducing trifluoromethyl (-CF₃) or bromo substituents improves binding to MBL active sites (e.g., CP 55: IC₅₀ = 2.3 μM) .
- Hybrid Derivatives : Tetrazole-containing analogs (e.g., CP 58) show enhanced stability and inhibition (IC₅₀ = 1.8 μM) .
- Rational Design : Molecular docking (AutoDock Vina) and ADME analysis predict pharmacokinetic properties and binding affinities .
Q. Table 2. Structure-Activity Relationships for MBL Inhibition
| Derivative | Substituent | Target MBL | IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| CP 55 | 3-Bromobenzylidene | NDM-1 | 2.3 | |
| CP 58 | Tetrazolylmethylene | VIM-2 | 1.8 |
Q. How should researchers address contradictions in biological activity data across studies?
- Variable Substituent Effects : Conflicting results may arise from differences in substituent electronic/steric properties (e.g., 4-chloro vs. 4-bromo groups altering hydrophobicity) .
- Assay Conditions : Standardize protocols (e.g., MIC testing in E. coli BL21) to minimize variability .
- Statistical Validation : Use triplicate experiments and ANOVA to confirm significance (p < 0.05) .
Q. What computational methods predict the pharmacological potential of derivatives?
- PASS Online : Predicts biological activity spectra (e.g., antibacterial vs. anticancer) with Pa > 0.7 probability .
- Molecular Dynamics (MD) Simulations : Assess binding stability (RMSD < 2.0 Å over 100 ns) for MBL-inhibitor complexes .
- ADMET Prediction : SwissADME evaluates bioavailability, CYP450 interactions, and blood-brain barrier permeability .
Q. How do reaction conditions impact the yield of S-alkyl derivatives?
- Solvent Polarity : Methanol vs. DMF alters nucleophilicity, with polar aprotic solvents favoring higher yields (~75%) .
- Temperature : Reflux (70–80°C) optimizes alkylation, while room temperature leads to incomplete reactions .
- Base Selection : NaOH vs. KOH affects deprotonation efficiency, with NaOH giving 10–15% higher yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
